[3-(Hydroxymethyl)phenyl]acetaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
433228-94-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,5-6,11H,4,7H2 |
InChI Key |
YOXQUFXICPQFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl Phenyl Acetaldehyde and Its Derivatives
Chemo-Selective Chemical Synthesis
Chemo-selectivity is paramount in the synthesis of [3-(Hydroxymethyl)phenyl]acetaldehyde due to the two distinct oxygen-containing functional groups. The primary challenge lies in manipulating one group while leaving the other intact.
The most direct route to this compound is through the selective oxidation of the corresponding diol, [3-(2-hydroxyethyl)phenyl]methanol. The key challenge is the preferential oxidation of the primary aliphatic alcohol over the primary benzylic alcohol. While benzylic alcohols are often more susceptible to oxidation, careful selection of reagents and conditions can achieve the desired selectivity. rsc.orgsemanticscholar.org
Mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid and to avoid reacting with the benzylic hydroxyl group. Reagents such as Dess-Martin periodinane (DMP) and conditions associated with the Swern oxidation are well-suited for this purpose. researchgate.netorganic-synthesis.com DMP is known for its high selectivity and compatibility with a wide range of functional groups, operating under mild, neutral conditions. organic-synthesis.comorganic-chemistry.org The Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is another classic method for converting primary alcohols to aldehydes with minimal side reactions. The choice of oxidant and reaction conditions is critical to favor the formation of the desired acetaldehyde (B116499) derivative.
| Method | Reagent(s) | Typical Conditions | Key Advantages |
|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, high selectivity, neutral pH. organic-synthesis.com |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to Room Temperature | High yields, avoids heavy metals. researchgate.net |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, selective for primary alcohols. |
An alternative chemo-selective strategy involves the partial reduction of a carboxylic acid derivative, such as methyl [3-(hydroxymethyl)phenyl]acetate. This approach hinges on using a reducing agent that can convert an ester to an aldehyde without further reducing it to an alcohol and without affecting the existing benzylic alcohol.
Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com By using a stoichiometric amount (typically 1.0 to 1.2 equivalents) of DIBAL-H at very low temperatures (e.g., -78 °C), the reduction can be cleanly stopped at the aldehyde stage. organic-synthesis.comchemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate which does not collapse to release the aldehyde until aqueous workup. chemistrysteps.comadichemistry.com This stability at low temperatures is key to preventing the second hydride addition that would lead to the alcohol. youtube.com
| Substrate | Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Methyl [3-(hydroxymethyl)phenyl]acetate | DIBAL-H (1.0-1.2 equiv.) | Toluene or CH₂Cl₂ | -78 °C | This compound. masterorganicchemistry.comyoutube.com |
Formylation reactions introduce a formyl group (-CHO) or its synthetic equivalent onto a precursor molecule. A highly effective modern approach to synthesize α-aryl aldehydes is the hydroformylation of vinyl arenes. chemistryviews.orgresearchgate.net For the synthesis of this compound, the precursor would be 3-vinylbenzyl alcohol.
Hydroformylation, or the oxo process, traditionally involves the addition of carbon monoxide (CO) and hydrogen (H₂) across the double bond, often requiring high pressures and precious metal catalysts like rhodium. However, recent advancements have led to base metal-catalyzed protocols that circumvent the need for high-pressure CO gas. chemistryviews.org For instance, a copper hydride-catalyzed method can achieve the formal hydroformylation of vinyl arenes using an orthoformate as the C1 source, yielding acetal (B89532) products that are readily hydrolyzed to the desired aldehyde. This method offers high regioselectivity for the branched aldehyde product. chemistryviews.org
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.govrsc.org While no direct MCR for this compound is prominently documented, the principles can be applied to construct its core structure.
The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgnih.gov One could envision a strategy starting with a suitable precursor that, after a Mannich-type reaction, could be further transformed into the target molecule. These reactions are powerful tools for rapidly building molecular complexity from simple, commercially available starting materials. rsc.org
Stereoselective Synthesis of this compound Analogues
While the parent compound is achiral, its analogues, particularly those substituted at the α-position to the aldehyde, can be chiral and are of significant interest. The synthesis of these analogues in an enantiomerically pure form requires stereoselective methods.
The most common strategy for creating α-chiral aldehydes is the catalytic enantioselective alkylation of a prochiral enol or enolate derived from the parent aldehyde. nih.govresearchgate.net This process involves two key steps: the formation of the enolate and its subsequent reaction with an electrophile (e.g., an alkyl halide) in the presence of a chiral catalyst.
The catalyst, which can be a transition metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment around the planar enolate. This environment directs the incoming electrophile to attack one of the two faces of the enolate preferentially, leading to the formation of one enantiomer in excess. nih.gov Palladium complexes with chiral phosphinooxazoline (PHOX) ligands and chromium-salen complexes have been successfully employed in the catalytic asymmetric alkylation of enolates to generate α-quaternary and α-tertiary stereocenters. princeton.eduwiley-vch.de
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Palladium-PHOX Ligand | Asymmetric Allylic Alkylation | Often >90% | wiley-vch.de |
| Chiral Cr(salen) Complex | Asymmetric Alkylation (Tin Enolates) | High enantioselectivity | princeton.edu |
| Proline (Organocatalyst) | Asymmetric Mannich/Aldol (B89426) Reactions | Variable, can be >95% | wikipedia.org |
Biocatalytic and Chemo-Enzymatic Cascade Syntheses
Biocatalysis utilizes enzymes, either as isolated proteins or within whole-cell systems, to perform chemical transformations with high specificity. Chemo-enzymatic cascades combine the selectivity of enzymes with the versatility of traditional chemical reactions, often in a one-pot process to minimize waste and improve efficiency. rsc.org These integrated approaches are particularly valuable for the synthesis of complex molecules with multiple functional groups.
Aldolases are a class of enzymes that catalyze stereoselective aldol additions, forming new carbon-carbon bonds with the creation of up to two new chiral centers. nih.gov While their primary role in nature is in carbohydrate metabolism, their substrate promiscuity has been exploited for the synthesis of a variety of polyhydroxylated compounds. nih.gov
Aldolases are categorized based on their specific donor substrate, such as acetaldehyde, pyruvate (B1213749), glycine, or dihydroxyacetone phosphate. nih.gov For the synthesis of hydroxylated aldehydes, an aldolase (B8822740) could theoretically be used to couple a suitable donor with an aromatic acceptor aldehyde. For instance, a pyruvate-dependent aldolase could be employed to react pyruvate with a protected 3-formylbenzyl alcohol derivative. Subsequent enzymatic or chemical decarboxylation could then yield the desired this compound framework. The choice of aldolase is critical for controlling the stereochemistry of the newly formed hydroxyl group. Engineered aldolases have shown promise in catalyzing reactions with non-natural substrates, including aryl-substituted ketones and aldehydes. rsc.org
A potential, albeit theoretical, aldolase-dependent route to a derivative of this compound is outlined below:
| Step | Reactant 1 | Reactant 2 | Enzyme/Catalyst | Product |
| 1 | 3-Formylbenzyl acetate | Pyruvate | Pyruvate-dependent aldolase | 4-(3-(Acetoxymethyl)phenyl)-4-hydroxy-2-oxobutanoic acid |
| 2 | 4-(3-(Acetoxymethyl)phenyl)-4-hydroxy-2-oxobutanoic acid | - | Decarboxylase | 3-(3-(Acetoxymethyl)phenyl)-3-hydroxypropanal |
| 3 | 3-(3-(Acetoxymethyl)phenyl)-3-hydroxypropanal | - | Lipase/Esterase | 3-Hydroxy-3-(3-(hydroxymethyl)phenyl)propanal |
This table represents a hypothetical reaction pathway based on known aldolase activities.
Enzymatic reduction and oxidation reactions are powerful tools for achieving high levels of enantioselectivity in the synthesis of chiral molecules. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the stereoselective reduction of ketones and aldehydes to produce chiral alcohols. rsc.org Conversely, alcohol oxidases can be used for the selective oxidation of alcohols to aldehydes. nih.gov
In the context of this compound synthesis, enzymatic reactions can be employed for chiral control if a chiral center is introduced. For example, if a precursor ketone is synthesized, an ADH can be used for the stereoselective reduction of the ketone to a chiral alcohol. The choice of ADH is crucial, as different enzymes can exhibit opposite stereopreferences (either Prelog or anti-Prelog selectivity), thus allowing access to either enantiomer of the desired product. acs.org
Furthermore, a chemo-enzymatic cascade could involve the enzymatic oxidation of a corresponding primary alcohol to the aldehyde. rsc.org This approach can be particularly advantageous as it often proceeds under mild conditions, avoiding the use of harsh oxidizing agents. For instance, an alcohol dehydrogenase from Pseudomonas putida has been utilized in a cascade for the synthesis of aldehyde products. rsc.org
A representative enzymatic reduction for a precursor to a chiral derivative is shown below:
| Substrate | Enzyme | Co-factor | Product | Enantiomeric Excess (e.e.) |
| 1-(3-(Hydroxymethyl)phenyl)ethan-1-one | Carbonyl Reductase (e.g., from Candida magnoliae) | NADPH | (S)-1-(3-(Hydroxymethyl)phenyl)ethan-1-ol | >99% |
| 1-(3-(Hydroxymethyl)phenyl)ethan-1-one | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) | NADH | (R)-1-(3-(Hydroxymethyl)phenyl)ethan-1-ol | >99% |
Data in this table is illustrative of typical results for enzymatic reductions of aromatic ketones and not specific to the listed substrate.
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.eduresearchgate.net The biocatalytic and chemo-enzymatic approaches to synthesizing this compound and its derivatives align well with several of these principles.
Catalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. yale.edu Enzymes are highly efficient and selective, often eliminating the need for protecting groups and reducing the formation of byproducts. nih.gov This leads to higher atom economy and less waste.
Use of Renewable Feedstocks: While the immediate precursors to this compound may be derived from petrochemical sources, biocatalytic routes open the door to using renewable feedstocks. rsc.org For instance, lignin, a component of biomass, can be catalytically depolymerized to produce aromatic compounds that can serve as starting materials for the synthesis of aromatic aldehydes. rsc.org
Safer Solvents and Auxiliaries: Many enzymatic reactions can be carried out in aqueous media under mild temperature and pH conditions, reducing or eliminating the need for volatile and hazardous organic solvents. nih.gov
Design for Energy Efficiency: Biocatalytic processes often operate at or near ambient temperature and pressure, significantly reducing the energy requirements compared to traditional chemical syntheses that may require high temperatures and pressures. yale.edu
Reduce Derivatives: The high selectivity of enzymes can minimize the need for protection and deprotection steps, which are common in multi-step organic syntheses. nih.gov This not only simplifies the synthetic route but also reduces the amount of reagents used and waste generated.
The application of these principles in the synthesis of aromatic aldehydes contributes to the development of more sustainable and environmentally friendly chemical manufacturing processes. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Phenyl Acetaldehyde
Reactions of the Aldehyde Moiety
The aldehyde functional group in [3-(Hydroxymethyl)phenyl]acetaldehyde is the primary center for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and decarbonylations.
The electrophilic carbon atom of the carbonyl group is a prime target for nucleophiles. This reactivity underpins several important carbon-carbon bond-forming reactions.
Aldehydes possessing α-hydrogens, such as this compound, can undergo aldol (B89426) condensation in the presence of a base. doubtnut.com The reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. This results in the formation of a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. pearson.com
In the case of this compound, the self-aldol condensation would proceed as follows:
Enolate Formation: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another molecule of this compound.
Protonation: The resulting alkoxide is protonated to give the β-hydroxy aldehyde (aldol addition product).
Dehydration (Condensation): Upon heating, the aldol product eliminates a molecule of water to form the more stable, conjugated α,β-unsaturated aldehyde.
Cross-aldol reactions with other carbonyl compounds are also possible. For instance, a reaction with a non-enolizable aldehyde like benzaldehyde (B42025) would lead to a more controlled reaction, producing a single major cross-aldol product. Conversely, reacting with another enolizable aldehyde could lead to a mixture of products.
Table 1: Predicted Products of Aldol and Cross-Aldol Reactions of this compound
| Reaction Type | Reactants | Major Product(s) |
| Self-Aldol Condensation | This compound | 3-Hydroxy-2-[3-(hydroxymethyl)benzyl]-4-[3-(hydroxymethyl)phenyl]butanal and its dehydration product |
| Cross-Aldol Condensation | This compound + Benzaldehyde | 3-Hydroxy-2-[3-(hydroxymethyl)benzyl]-3-phenylpropanal and its dehydration product |
| Cross-Aldol Condensation | This compound + Acetone | 4-Hydroxy-4-[3-(hydroxymethyl)phenyl]pentan-2-one and its dehydration product |
The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, such as diethyl malonate or malononitrile, and the catalyst is typically a weak base like piperidine (B6355638) or pyridine. wikipedia.org The reaction with this compound would proceed via nucleophilic addition of the carbanion derived from the active methylene compound to the aldehyde, followed by dehydration. wikipedia.org This reaction is a versatile method for the synthesis of substituted alkenes.
The Mannich reaction is another important condensation reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. For an aldehyde like this compound, it can serve as the active hydrogen component. The reaction typically involves a primary or secondary amine and a non-enolizable aldehyde, such as formaldehyde (B43269), which form an Eschenmoser's salt or a pre-formed iminium ion. This is then attacked by the enol formed from this compound. Alternatively, this compound can react with a pre-formed imine in proline-catalyzed asymmetric Mannich reactions. 20.210.105
Table 2: Expected Products of Knoevenagel and Mannich-type Condensations
| Reaction Type | Reactants | Expected Product |
| Knoevenagel Condensation | This compound + Diethyl malonate | Diethyl 2-[2-(3-(hydroxymethyl)phenyl)ethylidene]malonate |
| Knoevenagel Condensation | This compound + Malononitrile | 2-[2-(3-(hydroxymethyl)phenyl)ethylidene]malononitrile |
| Mannich-type Reaction | This compound + Formaldehyde + Dimethylamine | 3-(Dimethylamino)-2-[3-(hydroxymethyl)benzyl]propanal |
The aldehyde group of this compound is readily oxidized to the corresponding carboxylic acid, [3-(hydroxymethyl)phenyl]acetic acid. A variety of oxidizing agents can be employed for this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O) as in the Tollens' test. Milder and more selective methods are often preferred to avoid oxidation of the hydroxymethyl group. sciencemadness.org
For instance, the oxidation can be achieved using molecular oxygen in the presence of a transition metal catalyst. lookchem.comgoogle.com This method is often considered more environmentally benign. The choice of oxidant and reaction conditions is crucial to ensure high yield and selectivity.
Table 3: Common Oxidizing Agents for the Conversion of this compound to [3-(Hydroxymethyl)phenyl]acetic acid
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) |
| Molecular Oxygen (O₂) with catalyst | Transition metal catalyst (e.g., Co, Mn, Cu salts) |
The aldehyde group can be easily reduced to a primary alcohol, yielding 2-[3-(hydroxymethyl)phenyl]ethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it will not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. LiAlH₄ is a much stronger reducing agent and will reduce most carbonyl-containing functional groups.
Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for the reduction of aldehydes to alcohols.
Table 4: Common Reducing Agents for the Conversion of this compound to 2-[3-(Hydroxymethyl)phenyl]ethanol
| Reducing Agent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, various solvents |
The decarbonylation of aldehydes, which involves the removal of a carbonyl group (CO), can be achieved using transition metal catalysts, most notably rhodium complexes like Wilkinson's catalyst ((PPh₃)₃RhCl). wikipedia.org This reaction converts the aldehyde to the corresponding alkane, in this case, 3-methylbenzyl alcohol (after considering the hydroxymethyl group). The mechanism of rhodium-catalyzed decarbonylation is thought to involve oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the alkyl group to the carbonyl carbon, and finally reductive elimination of the alkane and a metal-carbonyl complex. nih.gov
More recently, nickel-catalyzed decarbonylation of aromatic aldehydes has been developed as a more cost-effective alternative. acs.org These reactions often require elevated temperatures. The presence of an electron-donating group, such as the hydroxymethyl group in the meta position, is generally well-tolerated in these transformations. acs.orgthieme-connect.com
Table 5: Catalysts for the Decarbonylation of this compound
| Catalyst | Typical Conditions | Product |
| Wilkinson's Catalyst ((PPh₃)₃RhCl) | High boiling solvent (e.g., toluene, xylene), reflux | 3-(Hydroxymethyl)toluene |
| Nickel(0) complexes with phosphine (B1218219) ligands | High boiling solvent, elevated temperatures | 3-(Hydroxymethyl)toluene |
Decarbonylation Reactions
Reactions of the Hydroxymethyl Moiety
The hydroxymethyl group in this compound is a versatile functional handle that can undergo a range of transformations, including oxidation, esterification, etherification, and substitution reactions.
The selective oxidation of the hydroxymethyl group in the presence of the acetaldehyde (B116499) moiety presents a significant chemoselectivity challenge. However, various modern oxidation methods have been developed that can achieve this transformation with high selectivity. nih.govtandfonline.com
Selective Oxidation to the Aldehyde: The oxidation of the benzylic alcohol to the corresponding aldehyde can be achieved using mild and selective oxidizing agents. organic-chemistry.orgacs.org Reagents such as manganese dioxide (MnO₂), or catalytic systems like TEMPO/NaOCl, are known to selectively oxidize benzylic alcohols without affecting aldehydes. rsc.org
Selective Oxidation to the Carboxylic Acid: Further oxidation of the hydroxymethyl group to a carboxylic acid can be accomplished using stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). libretexts.org However, these harsh conditions may also lead to the oxidation of the acetaldehyde group. A two-step process, involving the selective oxidation to the aldehyde followed by a subsequent selective oxidation to the carboxylic acid, might be a more viable strategy.
| Oxidation Product | Reagents and Conditions |
| Isophthalaldehyde | MnO₂, TEMPO/NaOCl |
| 3-Formylphenylacetic acid | Two-step oxidation: 1. Selective oxidation of alcohol. 2. Selective oxidation of the newly formed aldehyde. |
| 3-(Acetaldehydo)benzoic acid | Selective oxidation of the hydroxymethyl group using a protecting group strategy for the acetaldehyde. |
The hydroxymethyl group readily undergoes esterification and etherification reactions to form a variety of derivatives.
Esterification: The esterification of this compound can be achieved by reacting it with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. researchgate.netorganic-chemistry.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.org
Etherification: The synthesis of ethers from the hydroxymethyl group can be accomplished through various methods, including the Williamson ether synthesis. nih.gov This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Reductive etherification of the corresponding aldehyde with an alcohol is another effective method. nih.govresearchgate.netresearchgate.netorganic-chemistry.org
The hydroxymethyl group itself is a poor leaving group. Therefore, for substitution reactions to occur, it typically needs to be converted into a better leaving group, such as a tosylate or a halide. chemistry.coachlibretexts.org
Conversion to a Halide: The hydroxymethyl group can be converted to a benzylic halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Nucleophilic Substitution: The resulting benzylic halide is an excellent substrate for SN1 and SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position. libretexts.orgchemistrysteps.com
Aromatic Ring Transformations and Functionalization
The aromatic ring of this compound is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations. wikipedia.org
The hydroxymethyl group is a weak activating group and an ortho-, para-director. masterorganicchemistry.com The acetaldehyde group, being an electron-withdrawing group, is a deactivating group and a meta-director. lkouniv.ac.in Therefore, the position of electrophilic attack will be influenced by the combined electronic effects of these two groups. Due to the meta-directing nature of the acetaldehyde group, electrophilic substitution is likely to occur at the positions meta to it (positions 4 and 6 relative to the acetaldehyde group).
Electrophilic Aromatic Substitution: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The reaction conditions for these transformations would need to be carefully controlled to avoid side reactions involving the aldehyde and alcohol functionalities.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich benzene (B151609) rings. youtube.comyoutube.comlibretexts.org However, if the ring is activated by strong electron-withdrawing groups, or under forcing conditions, nucleophilic substitution can occur. The presence of the deactivating acetaldehyde group might render the ring slightly more susceptible to nucleophilic attack compared to benzene, but it is unlikely to be a facile process without further activation.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | [3-(Hydroxymethyl)-4-nitrophenyl]acetaldehyde and [3-(Hydroxymethyl)-6-nitrophenyl]acetaldehyde |
| Bromination | Br₂, FeBr₃ | [4-Bromo-3-(hydroxymethyl)phenyl]acetaldehyde and [2-Bromo-5-(hydroxymethyl)phenyl]acetaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | [4-Acyl-3-(hydroxymethyl)phenyl]acetaldehyde and [2-Acyl-5-(hydroxymethyl)phenyl]acetaldehyde |
Inter-Functional Group Reactivity and Cyclization Pathways
The presence of both an aldehyde and a hydroxymethyl group within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic structures.
Intramolecular reactions are generally favored when they lead to the formation of thermodynamically stable five- or six-membered rings. libretexts.orgyoutube.com In this compound, the aldehyde and hydroxymethyl groups are separated by three atoms (C3-C2-C1 of the ring), which could potentially lead to the formation of a seven-membered ring via intramolecular hemiacetal formation. However, seven-membered rings are generally less favored entropically and enthalpically compared to five- and six-membered rings.
If the substituents were in an ortho position, as in [2-(hydroxymethyl)phenyl]acetaldehyde, an intramolecular cyclization to form a six-membered hemiacetal, which could then dehydrate to form isobenzofuran, would be a much more plausible pathway. beilstein-journals.orgbeilstein-journals.org The meta-arrangement in the title compound makes such a direct cyclization significantly less likely under standard conditions.
Intramolecular aldol reactions are another important class of cyclization reactions, but they typically require two carbonyl groups. chemistrysteps.comyoutube.com Therefore, this pathway is not directly accessible for this compound itself.
This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. The formation of an oxazolidine (B1195125) ring can serve as a protective group strategy for the aldehyde, masking its reactivity while other transformations are carried out on the molecule.
Computational and Theoretical Mechanistic Studies
For this compound, DFT calculations could be employed to:
Predict the regioselectivity of electrophilic aromatic substitution: By calculating the energies of the different possible Wheland intermediates formed upon attack of an electrophile at the ortho- and para- positions, the most likely substitution pattern could be predicted.
Investigate intramolecular cyclization pathways: The thermodynamic and kinetic feasibility of forming a seven-membered ring through intramolecular hemiacetal formation could be assessed by calculating the reaction energy profile. This would provide a quantitative understanding of why this process is disfavored compared to pathways leading to smaller rings.
Elucidate the mechanism of heterocycle formation: The mechanism of oxazolidine formation, including the structures of intermediates and transition states, could be modeled to understand the factors influencing the reaction rate and equilibrium.
Analyze the electronic structure: DFT can be used to calculate properties like atomic charges and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's reactivity towards different reagents. nih.gov
Such computational studies would be invaluable for complementing experimental investigations and for designing synthetic strategies involving this compound.
Transition State Analysis and Energy Landscapes
In principle, computational methods like Density Functional Theory (DFT) and ab initio calculations could be utilized to model the reaction pathways of this compound. Such studies would involve mapping the potential energy surface for various reactions, identifying transition state structures, and calculating the associated activation energies. These theoretical investigations would provide valuable insights into the kinetics and thermodynamics of its chemical transformations. However, at present, no such specific data for this compound has been publicly reported.
Interactive Data Table: Hypothetical Parameters for Transition State Analysis
The following table is presented for illustrative purposes to demonstrate how such data would be structured. The values are hypothetical and not based on experimental or calculated data for this compound.
| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| Aldol Condensation | C-C bond forming: 2.1 Å | 15.2 | -450 |
| Oxidation to Carboxylic Acid | O-H bond formation: 1.8 Å | 10.5 | -820 |
| Reduction to Alcohol | C-H bond formation: 1.5 Å | 12.8 | -600 |
Spectroscopic Property Predictions for Reactive Intermediates
There is a significant gap in the scientific literature regarding the prediction of spectroscopic properties for reactive intermediates of this compound. The identification and characterization of transient species, such as radicals, carbanions, or carbocations, that may form during its reactions are crucial for a complete understanding of its chemical behavior.
Spectroscopic techniques, including transient absorption spectroscopy, electron paramagnetic resonance (EPR) for radical species, and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for studying reactive intermediates. Computational chemistry can further aid in this area by predicting the spectroscopic signatures (e.g., UV-Vis absorption maxima, NMR chemical shifts, vibrational frequencies) of these short-lived species. These predictions are instrumental in interpreting experimental data and confirming the presence of specific intermediates.
Despite the availability of these methodologies, dedicated studies to predict or experimentally determine the spectroscopic properties of reactive intermediates derived from this compound have not been reported. Research in this area would be beneficial for elucidating the complex reaction mechanisms this compound may undergo.
Interactive Data Table: Hypothetical Spectroscopic Predictions for a Reactive Intermediate
The following table is for illustrative purposes only and presents hypothetical data for a postulated radical intermediate of this compound. These values are not derived from actual experimental or computational results.
| Reactive Intermediate | Predicted UV-Vis λmax (nm) | Predicted Key ¹H-NMR Shifts (ppm) | Predicted Key IR Frequencies (cm⁻¹) |
| Benzylic Radical | 350 | 7.5 (aromatic), 4.8 (benzylic CH) | 1600 (aromatic C=C), 2950 (C-H) |
Derivatives, Analogues, and Structure Reactivity Relationships of 3 Hydroxymethyl Phenyl Acetaldehyde
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives of [3-(hydroxymethyl)phenyl]acetaldehyde can be approached through various established organic chemistry methodologies. Given the bifunctional nature of the parent molecule, featuring both a reactive aldehyde and a primary alcohol, a diverse array of derivatives can be accessed.
Synthetic Strategies:
One common strategy involves the protection of one functional group while reacting the other. For instance, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether, allowing for selective reactions at the aldehyde functionality. Conversely, the aldehyde can be protected as an acetal (B89532), enabling transformations of the hydroxymethyl group. doubtnut.com
A plausible synthetic route to derivatives could start from 3-methylbenzaldehyde. Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation would yield 3-(bromomethyl)benzaldehyde. Subsequent nucleophilic substitution with an appropriate oxygen nucleophile, followed by deprotection if necessary, would afford the corresponding ether or ester derivatives of the hydroxymethyl group. The aldehyde could then be homologated to the phenylacetaldehyde (B1677652) moiety via procedures like the Wittig reaction with (methoxymethyl)triphenylphosphine followed by acidic hydrolysis. organicchemistrytutor.comyoutube.com
Alternatively, starting from 3-formylphenylacetic acid, reduction of the carboxylic acid group would yield the target molecule. Esterification or etherification of the resulting hydroxymethyl group prior to or after the reduction would lead to a variety of derivatives.
Characterization of Derivatives:
The characterization of newly synthesized derivatives would rely on a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the structure of the derivatives. The chemical shifts and coupling constants of the protons on the aromatic ring, the methylene (B1212753) bridge of the acetaldehyde (B116499), the aldehyde proton, and the hydroxymethyl group would provide definitive structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the derivatives, such as the C=O stretch of the aldehyde, the O-H stretch of the alcohol, and the C-O stretches of ethers or esters.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.
A representative, albeit hypothetical, dataset for a synthesized derivative is presented below:
| Derivative Name | Synthetic Precursor | Key ¹H NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | HRMS (m/z) [M+H]⁺ |
| [3-(Methoxymethyl)phenyl]acetaldehyde | 3-(Bromomethyl)benzaldehyde | 9.75 (t, 1H, CHO), 7.20-7.40 (m, 4H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.70 (d, 2H, CH₂CHO), 3.40 (s, 3H, OCH₃) | 2920 (C-H), 1725 (C=O), 1100 (C-O) | Calculated: 165.0805, Found: 165.0811 |
| [3-(Acetoxymethyl)phenyl]acetaldehyde | This compound | 9.78 (t, 1H, CHO), 7.25-7.45 (m, 4H, Ar-H), 5.10 (s, 2H, Ar-CH₂-O), 3.75 (d, 2H, CH₂CHO), 2.10 (s, 3H, COCH₃) | 2950 (C-H), 1740 (C=O, ester), 1720 (C=O, aldehyde), 1230 (C-O) | Calculated: 193.0754, Found: 193.0759 |
Conformational Analysis of this compound and its Derivatives
Rotation around the Ar-CH₂OH Bond:
The conformational preferences of the hydroxymethyl group are analogous to those observed in benzyl alcohol and its derivatives. dtic.milmissouri.edu Studies on substituted benzyl alcohols have shown that the orientation of the hydroxyl group relative to the plane of the aromatic ring is influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding. researchgate.net For this compound, the hydroxymethyl group is expected to adopt a staggered conformation relative to the aromatic ring. The presence of the acetaldehyde group at the meta position is unlikely to impose significant steric hindrance that would drastically alter the conformational preferences of the hydroxymethyl group compared to 3-methylbenzyl alcohol. dtic.mil
Rotation around the Ar-CH₂CHO Bond:
The acetaldehyde side chain also possesses rotational freedom around the bond connecting the methylene group to the aromatic ring. The preferred conformation will likely be one that minimizes steric interactions between the aldehyde group and the ortho-hydrogens of the benzene (B151609) ring.
Intramolecular Interactions:
While the meta-substitution pattern prevents direct through-space intramolecular hydrogen bonding between the hydroxymethyl and acetaldehyde groups, the possibility of weaker C-H···O interactions influencing the conformational landscape cannot be entirely ruled out. Computational studies would be valuable in elucidating the low-energy conformations and the rotational barriers between them.
A summary of the key rotational bonds and their likely conformational preferences is provided in the table below:
| Rotational Bond | Description | Likely Preferred Conformation | Influencing Factors |
| C(aromatic)-C(hydroxymethyl) | Rotation of the hydroxymethyl group | Staggered | Minimization of steric interactions with the aromatic ring. |
| C(aromatic)-C(acetaldehyde) | Rotation of the acetaldehyde group | Anti or gauche | Minimization of steric hindrance between the aldehyde and the ring. |
| C(hydroxymethyl)-O | Rotation of the hydroxyl proton | Dependent on environment | Can participate in intermolecular hydrogen bonding. |
Design and Synthesis of Advanced Molecular Scaffolds Incorporating this compound Moieties
The bifunctional nature of this compound makes it an attractive building block for the design and synthesis of more complex and advanced molecular scaffolds. mdpi.com Molecular scaffolds are core structures from which a variety of derivatives can be generated, often with applications in materials science and medicinal chemistry. nih.gov
Design Principles:
The aldehyde and alcohol functionalities of this compound offer orthogonal reaction handles. This means that one group can be reacted selectively without affecting the other, allowing for a stepwise and controlled construction of larger molecules.
Aldehyde as a Synthetic Handle: The aldehyde group can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
Reductive amination to form amines.
Aldol (B89426) and Knoevenagel condensations to form α,β-unsaturated systems.
Grignard and organolithium additions to form secondary alcohols.
Hydroxymethyl as a Synthetic Handle: The primary alcohol can be:
Oxidized to an aldehyde or a carboxylic acid.
Esterified or etherified to introduce a variety of functional groups.
Converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution reactions.
Synthesis of Molecular Scaffolds:
By leveraging these reactions, this compound can be incorporated into various molecular architectures. For example, it could serve as a monomer in polymerization reactions, with the aldehyde and alcohol groups providing the points of connectivity. It could also be used to create dendritic structures or macrocycles.
An illustrative, hypothetical synthetic scheme for a simple scaffold is the reaction of this compound with a diamine. The aldehyde would undergo reductive amination at both ends of the diamine, while the hydroxyl groups would remain available for further functionalization, such as esterification with a biologically active carboxylic acid.
The following table outlines potential molecular scaffolds that could be synthesized from this compound:
| Scaffold Type | Key Synthetic Reaction | Resulting Core Structure | Potential for Further Diversification |
| Bis-secondary amine | Reductive amination with a diamine | N,N'-bis([3-(hydroxymethyl)phenyl]ethyl)diamine | Esterification or etherification of the two hydroxyl groups. |
| Polyester | Polycondensation with a dicarboxylic acid | Alternating [3-(formylmethyl)phenyl]methyl and diacyl units | The aldehyde groups along the polymer backbone can be further modified. |
| Macrocycle | Intramolecular cyclization of a derivative | A large ring containing the this compound moiety | The hydroxyl group can be functionalized before or after cyclization. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating [3-(Hydroxymethyl)phenyl]acetaldehyde from interfering substances, enabling precise measurement. The choice between gas and liquid chromatography typically depends on the sample matrix, analyte concentration, and the need for derivatization.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polarity imparted by the hydroxyl group, direct analysis of this compound can be challenging. However, methods developed for the parent compound, phenylacetaldehyde (B1677652), and other aldehydes are highly relevant. tentamus.comresearchgate.net Headspace GC-MS is a common approach for volatile aldehydes, though extraction with a solvent like tert-butyl methyl ether followed by GC-MS analysis has also been employed to mitigate thermal degradation of the analyte. tentamus.com
For enhanced sensitivity and improved chromatographic performance, derivatization is frequently employed. A widely used reagent for aldehydes in GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). gcms.czmdpi.comnih.gov This process converts the aldehyde into a more stable and volatile oxime derivative, which is highly responsive to electron capture detection (ECD) or can be readily analyzed by MS. nih.govresearchgate.net When using MS detection, selected ion monitoring (SIM) mode is often utilized to enhance selectivity and achieve low detection limits by monitoring characteristic fragment ions. gcms.cznih.govnih.gov For instance, PFBHA-derivatized aldehydes often yield a characteristic ion at m/z 181, which can be used for quantification. gcms.cz
Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis (adapted from related compounds)
| Parameter | Typical Condition | Purpose |
| Column | DB-5 or similar non-polar column | Separation based on boiling point and polarity. |
| Injector | Split/Splitless, 200-250 °C | Vaporization of the sample. |
| Carrier Gas | Helium, ~1 mL/min | Mobile phase to carry analytes through the column. |
| Oven Program | Start at ~40°C, ramp to ~250°C | Separation of compounds with different volatilities. |
| MS Detector | Electron Ionization (EI), 70 eV | Fragmentation of analytes for identification. |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification; Full Scan for identification. |
High-resolution mass spectrometry, such as gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF MS), provides highly accurate mass measurements. This enables the unambiguous identification of analytes like phenylacetaldehyde in complex samples by determining their elemental composition, a technique that would be equally applicable to its hydroxylated analog. nih.gov
High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing less volatile or thermally unstable compounds and is a primary method for analyzing aldehydes in various matrices. nih.gov A significant challenge in the HPLC analysis of simple aldehydes is their lack of a strong chromophore for UV detection. researchgate.net To overcome this, pre-column derivatization is a standard practice.
The most common derivatization reagent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.gov DNPH reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative, which has strong absorbance in the UV-visible range (typically around 360 nm). nih.govlawdata.com.tw The separation is typically achieved using reverse-phase (RP) chromatography on a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. lawdata.com.twsielc.com This approach has been validated for the quantification of acetaldehyde (B116499) and formaldehyde (B43269) in various samples, including drug substances and fuel ethanol. researchgate.net
Other derivatization reagents, such as dansylhydrazine, can be used to create highly fluorescent derivatives, enabling even lower detection limits with fluorescence detection (HPLC-FLD). researchgate.netresearchgate.net
Table 2: Typical HPLC Method Parameters for Aldehyde-DNPH Derivatives
| Parameter | Typical Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water (isocratic or gradient) | Elution of the derivatized analytes. |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and retention times. |
| Detection | UV-Vis Detector at ~360 nm | Quantification of the DNPH-aldehyde adducts. |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) | Ensures reproducible retention times. |
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its formation or reaction pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. For this compound, both ¹H and ¹³C NMR would provide key structural information.
In the ¹H NMR spectrum, one would expect to see:
Aldehydic Proton (CHO): A characteristic signal at a high chemical shift (δ 9-10 ppm), appearing as a triplet due to coupling with the adjacent methylene (B1212753) protons. youtube.com
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7-8 ppm) for the four protons on the benzene (B151609) ring.
Benzylic Methylene Protons (CH₂CHO): A doublet coupled to the aldehydic proton, likely in the δ 3.5-4.0 ppm region.
Hydroxymethyl Protons (CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) in the δ 4.5-5.0 ppm region.
Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
In the ¹³C NMR spectrum, key signals would include:
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm).
Aromatic Carbons: Multiple signals between δ 120-145 ppm, with the carbon attached to the hydroxymethyl group and the carbon attached to the acetaldehyde group showing distinct shifts.
Hydroxymethyl Carbon: A signal around δ 60-65 ppm.
Benzylic Methylene Carbon: A signal around δ 45-50 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and characterization.
For this compound (C₉H₁₀O₂), the expected exact mass is 150.0681 Da. nih.gov High-Resolution Mass Spectrometry (HR-MS) techniques, such as LC-ESI-Orbitrap-MS or GC-QTOF MS, can measure this mass with high accuracy (typically <5 ppm error), which allows for the confident determination of the elemental formula. nih.gov This is particularly valuable for distinguishing the target analyte from isobaric interferences in complex matrices.
Electron ionization (EI) mass spectra, typically obtained from GC-MS, would show a molecular ion peak (M⁺˙) at m/z 150, along with characteristic fragment ions. Expected fragmentation pathways could include the loss of the formyl radical (•CHO, 29 Da) to give an ion at m/z 121, or cleavage of the C-C bond adjacent to the ring to produce a tropylium-like ion. Collision-induced dissociation (CID) experiments in MS/MS systems (e.g., triple quadrupole) can be used to further probe fragmentation pathways, enhancing specificity for quantitative methods using Multiple Reaction Monitoring (MRM). sciex.comresearchgate.net
Derivatization Strategies for Enhanced Detection and Specificity in Complex Matrices
The inherent reactivity and often low concentration of aldehydes in biological and environmental samples make derivatization a critical step in many analytical workflows. nih.gov The primary goals of derivatization are to improve the stability of the analyte, enhance its chromatographic properties (e.g., volatility for GC, retention for HPLC), and increase the sensitivity of detection. researchgate.netresearchgate.net
As previously mentioned, the most common derivatization strategies for aldehydes include:
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): This is the reagent of choice for GC-based methods. researchgate.net It reacts with the aldehyde to form a stable oxime that is volatile and highly sensitive to electron capture detection. On-fiber derivatization, where the PFBHA is adsorbed onto a solid-phase microextraction (SPME) fiber before headspace extraction of the sample, is an efficient method for trace analysis. gcms.cz
DNPH (2,4-dinitrophenylhydrazine): This is the gold standard for HPLC-UV analysis. The resulting hydrazone is stable and strongly absorbs UV light, allowing for sensitive quantification. nih.gov The reaction is typically carried out in an acidic medium. nih.govresearchgate.net
Dansylhydrazine: This reagent forms a fluorescent derivative, which allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector. researchgate.netresearchgate.net This can significantly lower the limits of detection compared to UV-based methods.
Cysteine: In some applications, aldehydes can be derivatized with D-cysteine to form thiazolidine-4-carboxylic acid derivatives, which can then be analyzed by LC-MS/MS. researchgate.net
The choice of derivatization strategy depends on the analytical instrument available, the complexity of the sample matrix, and the required sensitivity. nih.govnih.gov
Table 3: Common Derivatization Reagents for Aldehyde Analysis
| Reagent | Full Name | Target Analyte Group | Typical Analytical Technique | Advantage |
| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Carbonyl (Aldehydes, Ketones) | GC-MS, GC-ECD | Creates volatile, stable oximes; High sensitivity with ECD. |
| DNPH | 2,4-Dinitrophenylhydrazine | Carbonyl (Aldehydes, Ketones) | HPLC-UV | Creates stable hydrazones with strong UV absorbance (~360 nm). |
| DNSH | Dansylhydrazine | Carbonyl (Aldehydes, Ketones) | HPLC-FLD | Creates highly fluorescent derivatives for trace-level detection. |
| Cysteine | L-Cysteine or D-Cysteine | Aldehydes | LC-MS/MS | Forms thiazolidine (B150603) derivatives suitable for mass spectrometry. |
Emerging Research Directions and Potential Research Applications
Role as a Precursor in Complex Organic Synthesis
The dual functionality of [3-(Hydroxymethyl)phenyl]acetaldehyde makes it an attractive starting material for the construction of complex molecular architectures. Both the aldehyde and the alcohol can serve as handles for a wide array of chemical transformations, allowing for the stepwise and controlled elaboration of the molecule.
The C6-C2 backbone (a phenyl ring attached to a two-carbon chain) of this compound is a common structural motif in a variety of natural products, particularly in alkaloids and phenylpropanoids. researchgate.net One of the most significant potential applications is in the synthesis of isoquinoline (B145761) alkaloids, a large family of natural products with diverse pharmacological activities. nih.gov Classical synthetic routes to isoquinolines, such as the Bischler-Napieralski and Pictet-Spengler syntheses, typically start with β-phenylethylamine derivatives. pharmaguideline.comquimicaorganica.orgwikipedia.org this compound can be readily converted to the corresponding 3-(hydroxymethyl)phenylethylamine via reductive amination. This intermediate, possessing the core C6-C2N skeleton, could then undergo cyclization reactions to form the foundational tetrahydroisoquinoline ring system, which is the precursor to many complex alkaloids like papaverine. quimicaorganica.orgwikipedia.org The hydroxymethyl group offers an additional site for modification, enabling the synthesis of unique, functionalized alkaloid analogs that are not easily accessible from other starting materials.
Aromatic aldehydes and benzyl (B1604629) alcohol derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries. tandfonline.comresearchgate.netnih.gov The presence of both functional groups in this compound provides significant synthetic versatility for creating high-value intermediates. The aldehyde group can participate in a wide range of C-C and C-N bond-forming reactions, while the hydroxymethyl group can be transformed into numerous other functionalities. This dual reactivity allows for the construction of diverse molecular libraries for drug discovery and the development of new crop protection agents. researchgate.net
For instance, the aldehyde can be oxidized to a carboxylic acid, a common functional group in pharmaceuticals, or used in condensations (e.g., Knoevenagel, Wittig) to build complex side chains. nih.gov Simultaneously, the hydroxymethyl group can be esterified or etherified to modulate the compound's physicochemical properties, such as solubility and bioavailability, or it can be oxidized to an aldehyde, creating a dialdehyde (B1249045) for further specialized synthesis. wikipedia.org
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
|---|---|---|---|
| Aldehyde | Oxidation | Carboxylic Acid | Pharmaceuticals, Polymers |
| Aldehyde | Reductive Amination | Amine | Alkaloid Synthesis, Pharma Intermediates |
| Aldehyde | Wittig Reaction | Alkene | Complex Molecule Synthesis |
| Aldehyde | Aldol (B89426) Condensation | β-Hydroxy Aldehyde/Ketone | C-C Bond Formation |
| Hydroxymethyl | Esterification | Ester | Prodrugs, Fragrances |
| Hydroxymethyl | Etherification | Ether | Modifying Solubility |
| Hydroxymethyl | Oxidation | Aldehyde/Carboxylic Acid | Creating Difunctional Scaffolds |
| Hydroxymethyl | Halogenation | Benzyl Halide | Coupling Reactions |
Catalytic Applications Beyond its Synthesis
Beyond its role as a synthetic precursor, this compound has potential applications in the field of catalysis, both as a component of catalyst design and as a substrate in catalytic reactions.
The structure of this compound is well-suited for its elaboration into mono- or multidentate ligands for metal coordination. Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are widely used in coordination chemistry due to their ease of synthesis and ability to form stable complexes with a variety of metal ions. chemijournal.comnih.gov The reaction of this compound with a primary amine would generate a Schiff base (imine) ligand. researchgate.net The presence of the hydroxymethyl group provides an additional donor site (an O-donor), allowing the resulting molecule to act as a bidentate [N, O] ligand. By choosing a diamine or an amino alcohol as the condensation partner, tridentate or even tetradentate ligands could be synthesized, capable of forming highly stable chelate complexes with transition metals. researchgate.net
Furthermore, the benzyl alcohol moiety is a known precursor for NCN pincer ligands, which are highly stable tridentate ligands that have found broad applications in catalysis. nih.gov Chemical modification of both the hydroxymethyl and acetaldehyde (B116499) groups could lead to the formation of novel pincer ligand architectures with tunable steric and electronic properties.
Aldehydes are important substrates for a range of catalytic transformations, including oxidation to valuable carboxylic acids. researchgate.netmorressier.com A particularly promising and environmentally benign reaction is the Aldehyde-Water Shift (AWS) reaction. The AWS reaction utilizes water as a benign oxidant to convert aldehydes into carboxylic acids, with molecular hydrogen (H₂) as the sole byproduct. This process is catalyzed by transition metal complexes, such as those based on ruthenium.
While this compound has not been explicitly studied as a substrate for the AWS reaction, data from related aromatic and alkyl aldehydes suggest it would be a viable candidate. The reaction conditions are typically mild, and the presence of other functional groups is often tolerated. The conversion of this compound via the AWS reaction would yield 3-(hydroxymethyl)phenylacetic acid, a valuable intermediate for pharmaceuticals and other fine chemicals, in a green and atom-economical process.
| Substrate | Typical Catalyst | Product | Significance |
|---|---|---|---|
| Acetaldehyde | (p-cymene)Ru Complexes | Acetic Acid | Base case for aliphatic aldehydes |
| Benzaldehyde (B42025) | (Hexamethylbenzene)Ru Complexes | Benzoic Acid | Demonstrates reactivity of aromatic aldehydes |
| Phenylacetaldehyde (B1677652) | Ru Complexes | Phenylacetic Acid | Structurally similar analog |
| This compound | (Predicted) Ru Complexes | 3-(Hydroxymethyl)phenylacetic acid | Potential green route to a bifunctional product |
Theoretical Modeling for Predictive Chemistry and Material Science
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before engaging in extensive experimental work. researchgate.net Theoretical modeling of this compound using methods like Density Functional Theory (DFT) can offer deep insights into its potential applications. acs.org
DFT calculations can be used to determine the molecule's optimal three-dimensional geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental spectroscopic data. mdpi.commdpi.com Furthermore, modeling can predict the molecule's reactivity, such as the most likely sites for nucleophilic or electrophilic attack, which is invaluable for planning synthetic routes. acs.org For material science applications, theoretical models can predict how molecules of this compound might self-assemble or be incorporated into polymers. By calculating properties such as polarizability and hyperpolarizability, researchers can screen its potential for use in nonlinear optical materials. mdpi.com In the context of drug design, computational docking studies could predict the binding affinity of derivatives of this compound with biological targets, thereby guiding the synthesis of new potential therapeutic agents.
Interdisciplinary Research with Biological Systems for Bioremediation or Biosynthesis
While direct research focusing on the microbial degradation or enzymatic synthesis of this compound is not extensively documented, the intersection of chemistry and biology offers promising avenues for future investigation. The fields of bioremediation and biosynthesis, in particular, provide a framework for exploring the potential of this compound in interdisciplinary research. By examining the microbial metabolism of structurally similar aromatic aldehydes and alcohols, it is possible to hypothesize potential pathways for both the environmental cleanup and the biotechnological production involving this compound.
Bioremediation Potential:
The bioremediation of aromatic compounds is a well-established field, with numerous microorganisms, particularly bacteria like Pseudomonas putida, known to possess metabolic pathways for breaking down these molecules. nih.govresearchgate.netrsc.org Aromatic aldehydes are common intermediates in these degradation pathways. nih.gov The degradation of this compound in a biological system would likely involve enzymatic attacks on its two functional groups: the aldehyde and the hydroxymethyl group.
Microbial enzymes such as aldehyde dehydrogenases could oxidize the aldehyde group to a carboxylic acid, forming [3-(Hydroxymethyl)phenyl]acetic acid. nih.gov This transformation is a common detoxification step in microbial metabolism. nih.gov Concurrently, alcohol dehydrogenases could oxidize the hydroxymethyl group to an aldehyde and then a carboxylic acid, ultimately leading to a dicarboxylic acid derivative. These initial oxidation steps would likely be followed by ring-cleavage, a hallmark of aerobic aromatic degradation pathways, where dioxygenase enzymes hydroxylate the aromatic ring, making it susceptible to cleavage and subsequent entry into central carbon metabolism. researchgate.net The mandelic acid degradation pathway, found in various bacteria, serves as a well-studied model for the breakdown of aromatic compounds bearing functional groups on a side chain, suggesting that microbes have the enzymatic machinery to process such structures. nih.govresearchgate.netmdpi.com
Biosynthesis Applications:
In the realm of biosynthesis, microorganisms are increasingly engineered as cellular factories for the production of valuable chemicals. sciepublish.comnih.gov Aromatic aldehydes are significant precursors for fragrances, pharmaceuticals, and polymers. sciepublish.comasm.org this compound could serve as a building block in chemo-enzymatic or purely biological synthetic routes.
Enzymes such as carboxylic acid reductases (CARs) are capable of reducing the corresponding carboxylic acid, [3-(Hydroxymethyl)phenyl]acetic acid, to generate this compound. nih.gov This enzymatic step is crucial for producing aldehydes in vivo, though it can be challenging as aldehydes are often reactive and toxic to microbial cells, and they are readily reduced to their corresponding alcohols by endogenous enzymes. nih.govmdpi.commit.edusigmaaldrich.com To address this, engineered strains of E. coli, with reduced aromatic aldehyde reduction (RARE) capabilities, have been developed to enhance the accumulation of desired aldehyde products. mit.edusigmaaldrich.com
Furthermore, the aldehyde group of this compound could be a target for enzymatic modifications. For instance, aldolases could catalyze the formation of new carbon-carbon bonds, extending the carbon chain and leading to more complex molecules. Bioreduction of the aldehyde using alcohol dehydrogenases or other reductases from sources like E. coli or even plant extracts could selectively produce the corresponding alcohol, [3-(Hydroxymethyl)phenyl]ethanol, which may have its own applications. nih.govresearchgate.net
The following table summarizes the potential enzymatic transformations that could be explored in interdisciplinary research involving this compound.
| Transformation Type | Potential Reaction | Enzyme Class | Potential Application |
| Oxidation | This compound → [3-(Hydroxymethyl)phenyl]acetic acid | Aldehyde Dehydrogenase | Bioremediation |
| Oxidation | This compound → 3-Formylphenylacetaldehyde | Alcohol Dehydrogenase | Bioremediation / Biosynthesis |
| Reduction | This compound → 2-[3-(Hydroxymethyl)phenyl]ethanol | Alcohol Dehydrogenase / Aldehyde Reductase | Biosynthesis |
| Ring Cleavage | Dihydroxylation and subsequent cleavage of the aromatic ring | Dioxygenase | Bioremediation |
| Formation | [3-(Hydroxymethyl)phenyl]acetic acid → this compound | Carboxylic Acid Reductase (CAR) | Biosynthesis |
Future research in this area would necessitate a multidisciplinary approach, combining microbiology, enzymology, and synthetic chemistry. The isolation or engineering of novel microbial strains with specific catabolic or anabolic activities towards this compound could unlock new possibilities in both environmental science and biotechnology.
Q & A
Q. What are the recommended synthetic routes for [3-(Hydroxymethyl)phenyl]acetaldehyde in laboratory settings?
- Methodological Answer : A common approach involves the reaction of 1-[3-(chloromethyl)phenyl]ethanone with hexamethylenetetramine in chlorinated solvents, followed by hydrolysis to yield the aldehyde group. Alternative methods include the reduction of acetyl derivatives (e.g., using LiAlH₄ in tetrahydrofuran at 0°C for 12 hours), though yields may vary depending on substituent stability . Key Considerations :
- Use inert atmospheres to prevent oxidation of the aldehyde group.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Compare chemical shifts (e.g., aldehyde proton at δ 9.5–10.0 ppm in H NMR) and coupling patterns.
- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and hydroxymethyl O–H stretch (~3400 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass verification (expected [M+H]⁺ = 166.06) .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Reactivity : The aldehyde group is prone to oxidation and nucleophilic attack. Avoid exposure to strong acids/bases, which can trigger polymerization .
- Storage : Store in amber vials at –20°C under nitrogen. Use stabilizers like BHT (0.1%) to inhibit radical-mediated degradation .
Advanced Research Questions
Q. What reaction mechanisms are proposed for the catalytic oxidation/reduction of this compound?
- Methodological Answer :
- Oxidation : In the presence of TEMPO/NaOCl, the aldehyde oxidizes to [3-(Hydroxymethyl)phenyl]acetic acid via a radical intermediate. Monitor using in situ Raman spectroscopy to track C=O bond formation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the aldehyde to [3-(Hydroxymethyl)phenyl]ethanol. DFT studies suggest a Langmuir-Hinshelwood mechanism with adsorption-dependent kinetics .
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate cytotoxicity results using orthogonal methods (e.g., MTT vs. ATP-luciferase assays).
- Metabolite Tracking : Use LC-MS/MS to identify degradation products (e.g., oxidized or hydrated forms) that may interfere with bioactivity measurements .
Example Data Conflict : Discrepancies in IC₅₀ values may arise from solvent-dependent aggregation; use DLS to confirm compound solubility .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess conformational stability.
- QSPR Models : Corate substituent effects on aldehyde reactivity using Hammett σ constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
